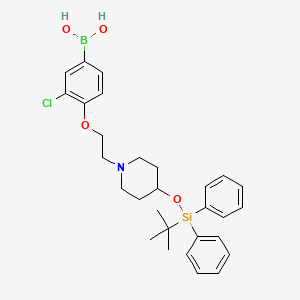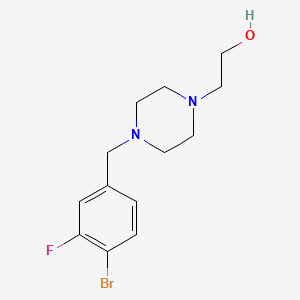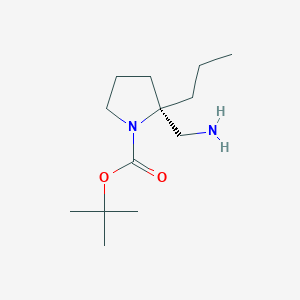
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester
Übersicht
Beschreibung
The compound “2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted with a 3-fluorophenyl group at the 2-position and a methyl group at the 5-position. The 4-position of the thiazole ring is attached to a carboxylic acid ethyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the 3-fluorophenyl group, the methyl group, and the carboxylic acid ethyl ester group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The thiazole ring, the fluorine atom in the 3-fluorophenyl group, the methyl group, and the carboxylic acid ethyl ester group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (like nitrogen, sulfur, and fluorine) would all play a role in determining properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The synthesis and chemical reactions of thiazole derivatives, including compounds similar to "2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester," have been explored in various studies. These compounds serve as key intermediates in the production of more complex molecules with potential biological activities. For example, thiazolecarboxylic acid derivatives have been synthesized through acylation, methylation, and conversion into esters, showcasing their versatility in chemical synthesis (Dovlatyan et al., 2004). Similarly, the photolysis of certain carboxylate esters in the presence of thioamides yields thiazole-5-carboxylate esters, demonstrating the synthetic utility of these molecules in generating thiazole derivatives (Fong et al., 2004).
Crystallographic Studies
Crystallographic studies have played a crucial role in understanding the structural aspects of thiazole derivatives. These studies provide insight into the molecular and crystal structure, aiding in the elucidation of reaction mechanisms and the development of new synthetic methods. For instance, the crystallographic analysis of certain thiazole derivatives has revealed the coplanarity of the thiazole ring with adjacent functional groups, suggesting resonance interactions that could influence their chemical reactivity (Golankiewicz et al., 1985).
Antimicrobial and Antitumor Activity
The exploration of the biological activities of thiazole derivatives is a significant aspect of their scientific research applications. Studies have shown that certain thiazole derivatives exhibit promising antimicrobial and antitumor activities. For example, the synthesis of amino acid ester derivatives containing 5-fluorouracil has demonstrated inhibitory effects against cancer cell lines, highlighting the potential of thiazole derivatives as antitumor agents (Xiong et al., 2009). Additionally, the microwave-assisted synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from thiazolecarbohydrazide has revealed their antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents (Dengale et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(3-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFLARHMXNLVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408237.png)
![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)




![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)
![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)

